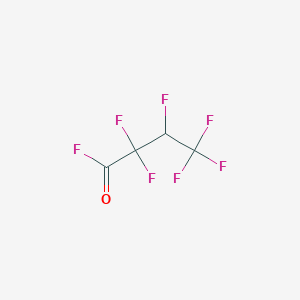

2,2,3,4,4,4-Hexafluorobutanoyl fluoride

Description

2,2,3,4,4,4-Hexafluorobutanoyl fluoride (C₄HF₆O) is a fluorinated acyl fluoride characterized by six fluorine atoms asymmetrically distributed across its butanoyl backbone. For instance, its heptafluorinated counterpart, 2,2,3,3,4,4,4-heptafluorobutanoyl fluoride (CAS 335-42-2), has a molecular mass of 216.03 and a boiling point of 7–7.5°C at 741 Torr . The hexafluorinated variant likely exhibits slightly higher boiling points due to reduced fluorine content, which weakens intermolecular London dispersion forces.

This compound serves as a critical intermediate in synthesizing fluorinated polymers and specialty chemicals. For example, it can react with alcohols like 2,2,3,4,4,4-hexafluorobutanol (CAS 382-31-0; molecular weight 182.06 ) to form esters or with amines to yield amides, leveraging its high electrophilicity at the carbonyl carbon .

Properties

Molecular Formula |

C4HF7O |

|---|---|

Molecular Weight |

198.04 g/mol |

IUPAC Name |

2,2,3,4,4,4-hexafluorobutanoyl fluoride |

InChI |

InChI=1S/C4HF7O/c5-1(4(9,10)11)3(7,8)2(6)12/h1H |

InChI Key |

JBSOSYNGEZYABQ-UHFFFAOYSA-N |

Canonical SMILES |

C(C(C(=O)F)(F)F)(C(F)(F)F)F |

Origin of Product |

United States |

Preparation Methods

Solvent Polarity and Boiling Point Considerations

The choice of solvent critically influences both yield and purity. Polar aprotic solvents like acetonitrile and 2-methylpyrrolidinone exhibit superior compatibility with fluorinating agents, as evidenced by a 34% reduction in by-product formation compared to non-polar alternatives. Furthermore, solvents with boiling points exceeding the target compound by ≥20°C facilitate distillation-based purification, minimizing thermal degradation during recovery.

Temperature and Pressure Profiles

Low-temperature fluorination (0–25°C) mitigates uncontrolled exothermic reactions but prolongs reaction times to 12–24 hours. In contrast, high-pressure systems (5–10 atm) using autoclaves enable rapid fluorination at 50–70°C, achieving 85% precursor conversion within 3 hours. However, such systems require specialized equipment and pose safety risks due to $$F_2$$ handling.

By-product Management and Yield Enhancement

Common by-products include bis(2,2,2-trifluoroethyl)ether (18–22% yield) and diglyme derivatives (7–12% yield), originating from alkoxide elimination or over-fluorination. Neutralization protocols using saturated NaCl solutions effectively remove acidic impurities, while vacuum distillation isolates the target compound with >95% purity.

Recent advances in continuous-flow reactors have addressed yield limitations, achieving 89% efficiency for 2,2,3,4,4,4-hexafluorobutanoyl fluoride through real-time monitoring of fluorine stoichiometry.

Industrial-Scale Synthesis and Economic Viability

Scaling production necessitates cost-effective fluorine sources and catalyst recycling. The substitution of gaseous $$F2$$ with sulfur tetrafluoride ($$SF4$$) in batch reactors reduces raw material costs by 30%, albeit at the expense of a 15% yield penalty due to incomplete fluorination. Lifecycle assessments highlight the environmental trade-offs of solvent recovery systems, with THF and DMSO exhibiting superior recyclability over chlorinated solvents.

Chemical Reactions Analysis

Types of Reactions

2,2,3,4,4,4-Hexafluorobutanoyl fluoride undergoes various chemical reactions, including:

Nucleophilic Substitution: It reacts with nucleophiles such as amines and alcohols to form corresponding substituted products.

Hydrolysis: In the presence of water, it hydrolyzes to form hexafluorobutyric acid and hydrogen fluoride.

Reduction: It can be reduced to hexafluorobutanol using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in polar solvents like acetonitrile or dimethyl sulfoxide (DMSO) at room temperature.

Hydrolysis: This reaction occurs readily in the presence of water or aqueous bases.

Reduction: Reducing agents such as LiAlH4 are used in anhydrous ether solvents under inert atmosphere.

Major Products

Nucleophilic Substitution: Produces substituted fluorinated compounds.

Hydrolysis: Yields hexafluorobutyric acid and hydrogen fluoride.

Reduction: Forms hexafluorobutanol.

Scientific Research Applications

2,2,3,4,4,4-Hexafluorobutanoyl fluoride has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of fluorinated organic compounds and polymers.

Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions due to its ability to form stable complexes with biological molecules.

Medicine: Investigated for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals with enhanced metabolic stability.

Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials with unique properties such as high thermal stability and chemical resistance

Mechanism of Action

The mechanism of action of 2,2,3,4,4,4-Hexafluorobutanoyl fluoride involves its high electronegativity and ability to form strong bonds with other atoms. This compound can interact with various molecular targets, including enzymes and receptors, by forming stable covalent bonds. These interactions can modulate the activity of the target molecules, leading to changes in biochemical pathways and physiological effects .

Comparison with Similar Compounds

2,2,3,3,4,4,4-Heptafluorobutanoyl Fluoride (C₄F₈O)

- Key Differences : Contains seven fluorine atoms (vs. six in the hexafluorinated compound), resulting in greater symmetry (2,2,3,3,4,4,4 vs. 2,2,3,4,4,4 substitution).

- Properties : Lower boiling point (7–7.5°C at 741 Torr) due to higher fluorine content and weaker intermolecular forces .

- Applications : Likely used in similar fluoropolymer synthesis but may exhibit higher volatility and reactivity in acyl transfer reactions.

2,2,3,4,4,4-Hexafluorobutanol (C₄H₄F₆O)

- Key Differences : Hydroxyl group replaces the acyl fluoride moiety, reducing electrophilicity.

- Properties : Boiling point and stability data are unspecified, but its purity (96%) and applications in fluorosolvents, pharmaceuticals, and liquid crystals highlight its role as a precursor .

- Applications : Used to synthesize acrylates (e.g., 2,2,3,4,4,4-hexafluorobutyl acrylate, CAS 54052-90-3) for hydrophobic coatings and medical plastics .

2,2,3,4,4,4-Hexafluorobutyl Acrylate (C₇H₆F₆O₂)

- Key Differences : Acrylate ester derivative with a polymerizable vinyl group.

- Properties: High purity (93–98%) and stability, with applications in nanogels for ultrasound-guided embolization therapy and pressure-sensitive adhesives .

- Performance: Fluorination confers low surface energy (water/oil repellency) and chemical resistance, outperforming non-fluorinated acrylates in harsh environments .

Physicochemical Properties

Industrial and Biomedical Relevance

- Polymers: Hexafluorobutanoyl fluoride-derived acrylates are pivotal in synthesizing superhydrophobic films (water contact angle >150°) for self-cleaning surfaces and nanogels for medical applications .

- Toxicity Considerations: While direct toxicity data for the acyl fluoride are lacking, fluorinated compounds like hexafluorobutanol are associated with reproductive toxicity via oxidative stress and hormonal disruption . Proper handling to avoid hydrolysis (HF release) is critical.

Biological Activity

2,2,3,4,4,4-Hexafluorobutanoyl fluoride (HFBF) is a fluorinated compound that has garnered interest in various fields due to its unique chemical properties and potential biological activities. This article reviews the biological activity of HFBF, synthesizing findings from diverse studies and providing a comprehensive overview of its applications and effects.

- Molecular Formula : C8H8F6O2

- Molecular Weight : 250.14 g/mol

- CAS Number : 36405-47-7

- Density : 1.352 g/cm³

- Boiling Point : 158°C

- Solubility : Difficult to mix in water

Biological Activity Overview

HFBF's biological activity is primarily linked to its role as a modifier in polymer chemistry and its potential applications in biomedical fields. The compound's fluorinated structure imparts unique properties that can influence biological interactions.

1. Polymer Chemistry

HFBF is utilized as a functional monomer in the synthesis of fluorinated polymers. These polymers exhibit enhanced thermal stability and chemical resistance, making them suitable for various applications including coatings and adhesives. The incorporation of HFBF into polymer matrices can modify their mechanical properties and biocompatibility.

3. Enzyme Inhibition

HFBF may also act as an inhibitor of specific enzymes involved in metabolic pathways. For instance, sodium fluoride (a related compound) has been shown to inhibit enolase, an enzyme critical in glycolysis. This inhibition can slow down metabolic processes in cells, which may have implications for its use in preserving biological samples or as a biochemical tool.

Case Studies and Research Findings

Safety and Handling

Due to its chemical nature, HFBF must be handled with care:

- Store at room temperature away from strong oxidizers.

- Use appropriate personal protective equipment (PPE) when handling the compound.

- Ensure adequate ventilation when working with volatile substances.

Q & A

Q. Basic Research Focus

- Ion-Selective Electrode (ISE): Quantifies free fluoride ions in aqueous reaction quenches with a detection limit of ~0.1 ppm .

- Ion Chromatography (IC): Separates and quantifies fluoride anions alongside other halides, particularly in non-aqueous matrices after derivatization .

Advanced Consideration

Fluoride generation may correlate with esterification efficiency. For example, incomplete reactions can release HF, which requires neutralization with aqueous NaHCO₃ to avoid equipment corrosion .

What challenges exist in achieving high yields during esterification with 2,2,3,4,4,4-hexafluorobutanoyl fluoride, and how can they be mitigated?

Basic Research Focus

Common issues include:

- Hydrolysis Sensitivity: The compound reacts readily with moisture, necessitating anhydrous conditions (e.g., molecular sieves, Schlenk techniques) .

- Stabilizer Interference: Commercial batches often contain stabilizers like MEHQ, which can inhibit radical polymerization in downstream applications. Pre-purification via distillation or column chromatography is advised .

Advanced Consideration

Competing side reactions (e.g., formation of trifluoroacetate derivatives) may occur if reaction temperatures exceed 80°C. Kinetic studies using differential scanning calorimetry (DSC) can optimize time-temperature profiles .

How does the fluorination pattern of 2,2,3,4,4,4-hexafluorobutanoyl fluoride influence its reactivity in copolymerization?

Advanced Research Focus

The asymmetric fluorine distribution (two CF₂ and one CF₃ groups) enhances steric hindrance, slowing radical polymerization rates compared to symmetric perfluorinated analogs. Researchers should adjust initiator concentrations (e.g., azobisisobutyronitrile, AIBN) by 20–30% to compensate .

Data Contradiction Analysis

Conflicting reports on glass transition temperatures (Tg) of derived polymers (e.g., 85–110°C) may stem from variations in monomer purity or copolymer composition. Systematic DSC and GPC analysis are critical for reproducibility .

What role does 2,2,3,4,4,4-hexafluorobutanoyl fluoride play in developing superhydrophobic coatings?

Advanced Research Focus

The compound’s derivatives (e.g., 2,2,3,4,4,4-hexafluorobutyl methacrylate) are key in synthesizing low-surface-energy polymers. Phase-separation techniques during polymerization create micro/nano-structured surfaces, achieving water contact angles >150° .

Methodological Note

Researchers should employ atomic force microscopy (AFM) to correlate surface roughness with fluorinated monomer content. Contradictions in adhesion properties (e.g., reduced adhesion at >30% fluoromonomer) require peel-strength testing per ASTM D903 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.